N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan, benzyl, and thiophene moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiophene rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets leading to various therapeutic effects .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 4-(furan-3-yl)benzyl intermediate. This can be achieved through the reaction of 4-(furan-3-yl)benzaldehyde with a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol.
Coupling with Thiophene-2-carboxylic Acid: The benzyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Formation of the Carboxamide: The final step involves the formation of the carboxamide bond. This can be achieved by reacting the coupled product with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst, or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furan and thiophene oxides, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities of its furan and thiophene components.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated structure.
Chemical Biology: The compound can serve as a probe for studying biological pathways and interactions involving furan and thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-(4-(thiophen-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of furan.
N-(4-(pyridin-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of furan.
Uniqueness
N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is unique due to the combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This combination can enhance its biological activity and make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(15-2-1-9-20-15)17-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDKZYQIRBVTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.